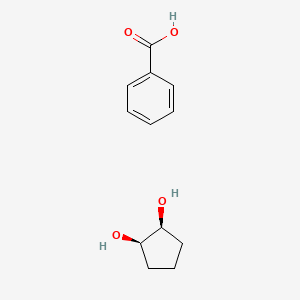
benzoic acid;(1R,2S)-cyclopentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;(1R,2S)-cyclopentane-1,2-diol is a compound that combines the aromatic carboxylic acid benzoic acid with a cyclopentane ring bearing two hydroxyl groups in a specific stereochemical configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,2S)-cyclopentane-1,2-diol can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with (1R,2S)-cyclopentane-1,2-diol under acidic conditions, followed by hydrolysis to yield the desired compound. Another approach is the direct coupling of benzoic acid with (1R,2S)-cyclopentane-1,2-diol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification or coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;(1R,2S)-cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the cyclopentane ring can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group of benzoic acid can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can yield cyclopentanone derivatives or cyclopentane carboxylic acids.
Reduction: Reduction of the carboxylic acid group can produce benzyl alcohol or benzaldehyde.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the benzene ring, resulting in compounds like nitrobenzoic acid, bromobenzoic acid, or sulfonylbenzoic acid.
Scientific Research Applications
Benzoic acid;(1R,2S)-cyclopentane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies of enzyme activity and metabolic pathways involving aromatic carboxylic acids and cyclopentane derivatives.
Industry: It can be used in the production of polymers, resins, and other materials that require specific structural features.
Mechanism of Action
The mechanism of action of benzoic acid;(1R,2S)-cyclopentane-1,2-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The aromatic carboxylic acid moiety can participate in hydrogen bonding and π-π interactions, while the cyclopentane diol can form additional hydrogen bonds, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with various applications in food preservation and pharmaceuticals.
Cyclopentane-1,2-diol: A cycloalkane with two hydroxyl groups, used in organic synthesis and as a precursor for other compounds.
Salicylic acid: An aromatic carboxylic acid with a hydroxyl group ortho to the carboxyl group, widely used in skincare and pharmaceuticals.
Uniqueness
Benzoic acid;(1R,2S)-cyclopentane-1,2-diol is unique due to its combination of an aromatic carboxylic acid and a cyclopentane diol with specific stereochemistry. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
610304-85-3 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
benzoic acid;(1S,2R)-cyclopentane-1,2-diol |
InChI |
InChI=1S/C7H6O2.C5H10O2/c8-7(9)6-4-2-1-3-5-6;6-4-2-1-3-5(4)7/h1-5H,(H,8,9);4-7H,1-3H2/t;4-,5+ |
InChI Key |
UMYSMQQZKPLCGH-OVVSMXPMSA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C1CC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


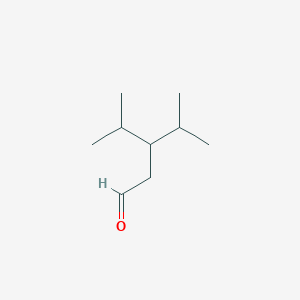


![2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride](/img/structure/B12576473.png)
![2-[(R)-Ethenesulfinyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12576477.png)
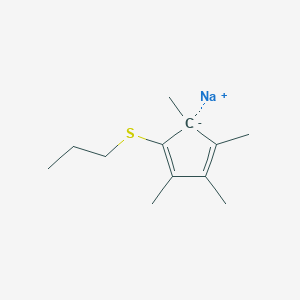
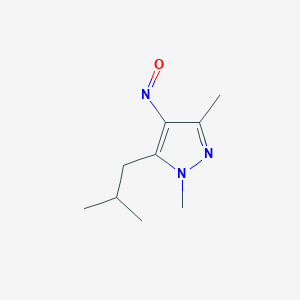
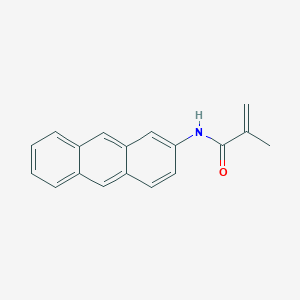
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)


![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)
![Methyl 2-{bis[(trifluoroacetyl)oxy]phosphoryl}propanoate](/img/structure/B12576549.png)
